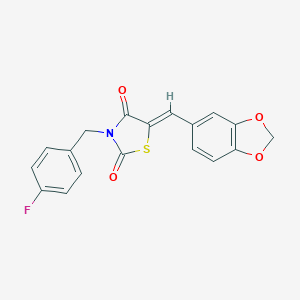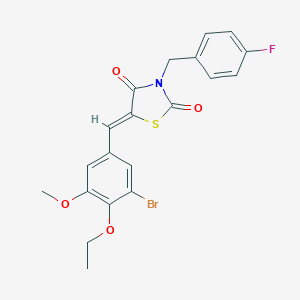![molecular formula C16H11N5O4S2 B302430 4-[BIS(6-HYDROXY-4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)METHYL]BENZONITRILE](/img/structure/B302430.png)
4-[BIS(6-HYDROXY-4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)METHYL]BENZONITRILE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[BIS(6-HYDROXY-4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)METHYL]BENZONITRILE is a complex organic compound with a molecular formula of C16H11N5O4S2 and a molecular weight of 401.4 g/mol. This compound is characterized by its unique structure, which includes two thioxo-tetrahydropyrimidine rings attached to a benzonitrile core. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
The synthesis of 4-[BIS(6-HYDROXY-4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)METHYL]BENZONITRILE typically involves multi-step organic reactions. One common method involves the interaction of the methyl ester of (6-methyl-2,4-dioxo-1,2,3,4-tetrahydro-3-pyrimidinyl)acetic acid with Lawesson’s reagent to produce the corresponding 4-thioxo derivative . This intermediate is then alkylated with methyl bromoacetate and further reacted with N-nucleophiles, amines, and hydrazines to form the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
4-[BIS(6-HYDROXY-4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)METHYL]BENZONITRILE undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the oxidation of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitriles can be achieved using specific oxidizing agents under controlled conditions . Common reagents used in these reactions include Lawesson’s reagent, methyl bromoacetate, and various N-nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other complex molecules. In biology and medicine, it has shown potential as an antimicrobial and anticancer agent . Its unique structure allows it to interact with various biological targets, making it a valuable compound for drug discovery and development. Additionally, it is used in industrial applications for the synthesis of materials with specific properties, such as antioxidants and radioprotective agents .
Mécanisme D'action
The mechanism of action of 4-[BIS(6-HYDROXY-4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)METHYL]BENZONITRILE involves its interaction with molecular targets and pathways within biological systems. The compound’s thioxo-tetrahydropyrimidine rings are believed to play a crucial role in its biological activity, allowing it to bind to specific enzymes and receptors . This binding can inhibit or modulate the activity of these targets, leading to various therapeutic effects, such as antimicrobial and anticancer activities .
Comparaison Avec Des Composés Similaires
4-[BIS(6-HYDROXY-4-OXO-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)METHYL]BENZONITRILE can be compared with other thioxopyrimidine derivatives, such as 6-methyl-2-thiouracil and 2-thio-6-methyluracil . These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its dual thioxo-tetrahydropyrimidine rings, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C16H11N5O4S2 |
|---|---|
Poids moléculaire |
401.4 g/mol |
Nom IUPAC |
4-[bis(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)methyl]benzonitrile |
InChI |
InChI=1S/C16H11N5O4S2/c17-5-6-1-3-7(4-2-6)8(9-11(22)18-15(26)19-12(9)23)10-13(24)20-16(27)21-14(10)25/h1-4,8H,(H3,18,19,22,23,26)(H3,20,21,24,25,27) |
Clé InChI |
RCZBIKIIWBGHPB-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C#N)C(C2=C(NC(=S)NC2=O)O)C3=C(NC(=S)NC3=O)O |
SMILES canonique |
C1=CC(=CC=C1C#N)C(C2=C(NC(=S)NC2=O)O)C3=C(NC(=S)NC3=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}-N'-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)acetohydrazide](/img/structure/B302348.png)
![methyl 2-chloro-4-{5-[2-(4-methoxybenzoyl)carbohydrazonoyl]-2-furyl}benzoate](/img/structure/B302349.png)
![(5Z)-5-[3-chloro-4-(prop-2-yn-1-yloxy)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302354.png)

![5-[4-(Diethylamino)benzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302358.png)

![5-[4-(Allyloxy)-3-ethoxy-5-iodobenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302361.png)
![ETHYL (4Z)-1-(2-METHOXYETHYL)-2-METHYL-5-OXO-4-[(THIOPHEN-2-YL)METHYLIDENE]-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B302362.png)
![METHYL (5Z)-1-(4-BROMOPHENYL)-5-[(FURAN-2-YL)METHYLIDENE]-2-METHYL-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B302363.png)
![N-(4-BROMO-3-CHLOROPHENYL)-2-(2-METHOXY-4-{[(4E)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}PHENOXY)ACETAMIDE](/img/structure/B302364.png)
![N~1~-(3,4-DIMETHYLPHENYL)-2-{2-ETHOXY-4-[(3-METHYL-5-OXO-1-PHENYL-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)METHYL]PHENOXY}ACETAMIDE](/img/structure/B302365.png)
![4-{[1-(3,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B302368.png)
![4-{[1-(2,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B302369.png)
![5-{[3,5-dimethyl-1-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B302370.png)
